3-Carboxy Detomidine Methyl Ester
Description
Properties
IUPAC Name |
methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-10(6-11-7-14-8-15-11)4-3-5-12(9)13(16)17-2/h3-5,7-8H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPBGZDPDWMPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)OC)CC2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacometabolomic Investigations and Biotransformation Pathways Focusing on 3 Carboxy Detomidine As a Metabolite
In Vivo Metabolic Pathways of Detomidine (B1200515) Leading to 3-Carboxy Detomidine
The biotransformation of detomidine is a multi-step process involving sequential enzymatic reactions that convert the parent drug into more water-soluble compounds for elimination. The formation of 3-carboxy detomidine is a key component of this pathway.
The metabolism of detomidine proceeds through well-defined Phase I and Phase II reactions.
Phase I Metabolism: The initial and primary metabolic step for detomidine is a Phase I oxidation reaction. This process involves the aliphatic hydroxylation of one of the methyl groups on the phenyl ring of detomidine, catalyzed by cytochrome P450 monooxygenases in the liver. nih.gov This reaction produces the intermediate metabolite known as 3-hydroxy detomidine (or hydroxymethyldetomidine). nih.govwashington.edu Following this initial hydroxylation, a subsequent oxidation step occurs. The newly formed hydroxyl group of 3-hydroxy detomidine is further oxidized in a dehydrogenation reaction to form a carboxylic acid group, resulting in the creation of 3-carboxy detomidine (also referred to as detomidine 3-carboxylic acid or COOH-detomidine). nih.govwashington.eduacs.org
Phase II Metabolism: Phase II metabolism involves the conjugation of metabolites with endogenous molecules to further increase their water solubility and facilitate excretion. In the case of detomidine metabolism, the primary Phase II reaction is glucuronidation. The hydroxylated intermediate, 3-hydroxy detomidine, can be conjugated with glucuronic acid to form an O-glucuronide. nih.govwashington.edu This glucuronide conjugate is a significant metabolite found in urine alongside 3-carboxy detomidine. nih.govnih.gov
The metabolic profile of detomidine shows some variation across different animal species, although the fundamental pathways are similar.
Equine Model: In horses, detomidine is extensively metabolized, and its metabolites are crucial for monitoring its use. nih.govscirp.orgacs.org Following administration, detomidine is rapidly converted to 3-hydroxy detomidine, which is then further oxidized to 3-carboxy detomidine. nih.govscirp.orgacs.org Studies have demonstrated that 3-carboxy detomidine is the major urinary metabolite in horses, accounting for more than two-thirds of the total metabolites excreted in urine. nih.gov While 3-hydroxy detomidine is detected, its subsequent metabolite, 3-carboxy detomidine, is present in higher concentrations and for a longer duration in plasma, as indicated by a significantly greater area under the curve (AUC). nih.govscirp.orgacs.org This makes 3-carboxy detomidine a particularly important biomarker for detomidine administration in equine doping control. nih.gov
Rat Model: Research in rats also shows that hydroxylation is the dominant Phase I reaction, followed by either further oxidation to detomidine carboxylic acid or conjugation to an O-glucuronide. nih.govwashington.edu In rat urine, the major identified metabolites were the glucuronide of the hydroxylated metabolite (hydroxymedetomidine glucuronide, ~35-43% of urinary metabolites) and the carboxylic acid metabolite (medetomidine carboxylic acid, ~40%), indicating both pathways are significant in this species. nih.govacs.org
Pharmacokinetic Characteristics of 3-Carboxy Detomidine
The pharmacokinetic profile of 3-carboxy detomidine determines its concentration and persistence in the body, which is of significant interest for pharmacodynamic studies and regulatory monitoring.
In equine models, 3-carboxy detomidine exhibits distinct pharmacokinetic characteristics following the administration of the parent compound, detomidine. After intravenous (IV) administration of detomidine to horses, the metabolite 3-carboxy detomidine was monitored in plasma for up to 48 hours. nih.gov It reached a maximum concentration (Cmax) of 4.0 ± 0.8 ng/mL at a time (Tmax) of 3.0 ± 0.0 hours. nih.gov
Crucially, 3-carboxy detomidine has a prolonged presence in the circulation compared to both the parent drug and the intermediate metabolite, 3-hydroxy detomidine. nih.govscirp.orgacs.org The elimination half-life (t1/2) of 3-carboxy detomidine in horses has been calculated to be 17.4 ± 4.5 hours. nih.gov This long half-life, combined with a large area under the curve (AUC₀-t) of 74.7 ± 2.9 h·ng/mL, underscores its slow elimination and extended detection window. nih.gov In studies involving sublingual administration to horses, metabolites were detectable in plasma for up to 24 hours. nih.govnih.govutmb.eduacs.org The extended half-life and greater AUC of 3-carboxy detomidine make it a more suitable long-term marker for detomidine use than 3-hydroxy detomidine. nih.gov
Table 1: Pharmacokinetic Parameters of 3-Carboxy Detomidine in Horses Following a Single Intravenous Dose of Detomidine Data derived from a study involving two horses.
| Parameter | Mean Value | Standard Deviation | Unit |
|---|---|---|---|
| Cmax | 4.0 | 0.8 | ng/mL |
| Tmax | 3.0 | 0.0 | h |
| t1/2 | 17.4 | 4.5 | h |
Source: Drug Targets and Therapeutics DTT, 2024. nih.gov
The primary route for the elimination of detomidine metabolites from the body is through renal excretion into the urine. nih.gov Studies using radiolabeled [³H]-detomidine in a mare showed that approximately half of the administered radioactivity was excreted in the urine within 12 hours. nih.gov The major radioactive metabolite identified in all collected urine fractions was detomidine carboxylic acid (3-carboxy detomidine), which constituted more than two-thirds of the total metabolites. nih.gov Other metabolites, such as the glucuronide of hydroxydetomidine, were also present but in smaller quantities, contributing 10-20% of the total urinary metabolites. nih.gov Following sublingual administration in horses, detomidine metabolites were detectable in urine for up to three days. nih.govnih.govutmb.eduacs.org
Theoretical Considerations for the Metabolic Fate of 3-Carboxy Detomidine Methyl Ester (if administered or formed in biological systems)
While there is no direct research on the administration of this compound, its metabolic fate can be predicted based on the well-established principles of drug metabolism, particularly for ester compounds.
Ester-containing molecules, often used as prodrugs, are readily hydrolyzed in vivo by a variety of non-specific carboxylesterase enzymes. washington.eduscirp.org These enzymes are abundant in the liver, plasma, and other tissues. nih.govwashington.edu If this compound were to be administered or formed, it would be expected to undergo rapid and extensive enzymatic hydrolysis of the methyl ester bond. science.govnih.gov
This hydrolysis reaction would yield two products:
3-Carboxy Detomidine: The active metabolite whose pharmacokinetics are detailed above.
Methanol (B129727): A small alcohol molecule.
Therefore, the primary metabolic fate of this compound would be its swift conversion into 3-Carboxy Detomidine. Following its formation, its disposition, elimination, and excretion would follow the known pharmacokinetic profile of 3-Carboxy Detomidine, characterized by a long half-life and slow elimination primarily via the urine. nih.govnih.gov The ester form would likely have a very short half-life in the body, acting merely as a transient precursor to the more stable carboxylic acid metabolite. nih.gov
Table 2: Compound Names Mentioned in the Article
| Common Name / Abbreviation | Systematic / Alternative Name(s) |
| Detomidine | 4-[(2,3-dimethylphenyl)methyl]-3H-imidazole |
| 3-Carboxy Detomidine | Detomidine 3-carboxylic acid; COOH-detomidine |
| This compound | Methyl 4-[(2,3-dimethylphenyl)methyl]-3H-imidazole-3-carboxylate |
| 3-Hydroxy Detomidine | OH-detomidine; Hydroxymethyldetomidine |
| 3-Hydroxy Detomidine Glucuronide | O-glucuronide of hydroxymethyldetomidine |
| Detomidine Mercapturate | N/A |
| Medetomidine (B1201911) | 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole |
| Medetomidine Carboxylic Acid | N/A |
| Hydroxymedetomidine Glucuronide | N/A |
Receptor Interaction and Molecular Mechanism Studies Theoretical/hypothetical for Methyl Ester, Contextual to Detomidine
Alpha-2 Adrenergic Receptor Pharmacology of Detomidine (B1200515) (Parent Compound Context)
Detomidine is recognized as a potent and selective alpha-2 adrenoceptor agonist. nih.govscilit.com Its pharmacological effects are primarily mediated through its interaction with this class of receptors.
The alpha-2 adrenergic receptor family is comprised of several subtypes, including α2A, α2B, and α2C. Studies have shown that detomidine, along with the related compound medetomidine (B1201911), exhibits high affinity for all alpha-2 adrenergic receptor subtypes but does not show significant selectivity among them. nih.govsigmaaldrich.com This is in contrast to some other agents that may display a preference for a particular subtype. The affinity of detomidine for alpha-2 receptors is approximately 100 times greater than that of xylazine. nih.govsigmaaldrich.com While highly selective for alpha-2 receptors over alpha-1 receptors, at high concentrations, detomidine can also stimulate alpha-1 adrenoceptors. nih.govshewaya.com The agonist properties of detomidine at these receptors initiate a cascade of intracellular events.
Table 1: Comparative Selectivity of α2-Adrenergic Agonists
| Compound | α2:α1 Selectivity Ratio |
|---|---|
| Medetomidine | 1620:1 vasg.orgnih.gov |
| Dexmedetomidine | 1620:1 |
| Detomidine | 260:1 |
| Clonidine | 220:1 nih.gov |
| Xylazine | 160:1 vasg.orgnih.gov |
This table is interactive. You can sort and filter the data.
Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs). healthbiotechpharm.organesthesiaexperts.commdpi.com When an agonist like detomidine binds to the receptor, it induces a conformational change. This change facilitates the coupling of the receptor to an inhibitory G-protein (Gi). researchgate.netnih.gov
In Silico Approaches for Predicting Ligand-Receptor Binding and Molecular Initiating Events
In silico methods, which involve computer simulations and modeling, are valuable tools for predicting how ligands like detomidine and its derivatives might interact with their receptor targets. healthbiotechpharm.org Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide insights into the binding affinity and orientation of a ligand within the receptor's binding pocket. mdpi.com
For alpha-2 adrenergic agonists, these models can help to identify key amino acid residues within the receptor that are crucial for binding. For example, studies on medetomidine analogs have suggested the presence of a "methyl pocket" within the alpha-2 adrenoceptor that accommodates the benzylic methyl group of the ligand. nih.gov These computational approaches can guide the design of new analogs with improved potency or selectivity. A study using the Swiss TargetPrediction webserver predicted that the primary target for detomidine is the family AG protein-coupled receptor. healthbiotechpharm.orgosf.io
Potential of 3-Carboxy Detomidine Methyl Ester as a Biochemical Tool or Probe in Receptor Studies
While specific studies on this compound as a biochemical tool are not extensively documented, its structural relationship to detomidine suggests potential utility in receptor research. The introduction of a carboxy methyl ester group could serve as a handle for attaching fluorescent tags or other labels. Such labeled derivatives could be used as probes to visualize and study the distribution and dynamics of alpha-2 adrenergic receptors in cells and tissues.
Furthermore, the ester functionality could potentially be used in affinity chromatography to purify receptor proteins. By immobilizing the compound on a solid support, it could selectively bind to and isolate alpha-2 adrenergic receptors from a complex mixture of proteins, facilitating further biochemical and structural analysis. The active enantiomer of medetomidine, dexmedetomidine, has been used to study receptor desensitization and G-protein coupling. nih.gov
Structure-Activity Relationship (SAR) Analysis within the Detomidine Analog Series
Structure-activity relationship (SAR) studies investigate how chemical structure influences biological activity. mdpi.com For detomidine and its analogs, SAR studies have provided valuable information about the structural requirements for potent alpha-2 adrenergic agonism.
Key structural features of the detomidine scaffold that are important for activity include:
The Imidazole (B134444) Ring: This heterocyclic ring is a common feature in many alpha-2 adrenergic agonists and is crucial for binding to the receptor.
The Substituted Phenyl Ring: The nature and position of substituents on the phenyl ring significantly impact potency and selectivity. In medetomidine, the 2,3-dimethyl substitution is a key feature. nih.gov
The Ethyl Bridge: The linker between the imidazole and phenyl rings, including the methyl group at the alpha position, is important for optimal interaction with the receptor. nih.gov
By systematically modifying these structural components and assessing the resulting changes in biological activity, researchers can build a comprehensive understanding of the SAR for this class of compounds. This knowledge is instrumental in the design of new analogs with desired pharmacological profiles. nih.gov
Applications in Preclinical Research and Animal Model Investigations
Role as a Reference Standard in Analytical and Pharmacological Studies
In analytical and pharmacological research, the accuracy and reliability of experimental data hinge on the availability of high-purity reference standards. 3-Carboxy detomidine (B1200515) and its derivatives, including isotopically labeled versions, are essential for the accurate quantification of detomidine metabolites in biological samples. journal-dtt.orglgcstandards.compharmaffiliates.com These standards are used to develop and validate analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), ensuring that measurements are precise and reproducible. journal-dtt.orgnih.gov
Commercial suppliers provide certified reference materials of 3-carboxy detomidine and its isotopically labeled forms (e.g., 3-Carboxy Detomidine-13C,15N2) to support these applications. lgcstandards.com These standards are used for a variety of purposes, including:
Method Development and Validation: Establishing protocols for the detection and quantification of metabolites in plasma, urine, and other matrices. journal-dtt.org
Quality Control: Serving as a benchmark in quality control (QC) applications during the synthesis and formulation stages of drug development.
Pharmacokinetic Studies: Enabling the precise measurement of metabolite concentrations over time to determine key pharmacokinetic parameters. nih.govavma.org
While 3-carboxy detomidine is the primary metabolite of interest, 3-carboxy detomidine methyl ester is described as an intermediate in its preparation. medchemexpress.com Furthermore, analytical methods sometimes involve the derivatization of the carboxylic acid to its methyl ester to improve chromatographic or mass spectrometric properties during analysis. nih.gov The availability of these well-characterized chemical standards underpins the foundation of rigorous preclinical and forensic research on detomidine. thomastobin.com
Integration of Metabolic Data into Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Studies
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool used to understand the relationship between drug concentration and its observable effects. nih.gov In animal studies involving detomidine, integrating data on its metabolites is crucial for building comprehensive models that can predict the full pharmacological profile of the drug.
The biotransformation of detomidine primarily involves aliphatic hydroxylation to 3-hydroxy detomidine, which is then further oxidized to 3-carboxy detomidine. journal-dtt.org Studies in horses show that while the parent drug, detomidine, is eliminated relatively quickly, the metabolites, particularly 3-carboxy detomidine, persist for much longer. journal-dtt.orgnih.gov This extended presence necessitates their inclusion in any model aiming to describe the complete drug disposition and potential long-term effects or detection windows.
Researchers utilize several modeling approaches to characterize the pharmacokinetics of detomidine and its metabolites in animal models.
Compartmental Models: These models are widely used and represent the body as a series of interconnected compartments. nih.govresearchgate.net For detomidine in horses, a two-compartment model has been shown to best describe its pharmacokinetic profile following intravenous administration. nih.govresearchgate.net These models use the measured plasma concentrations of the parent drug and its metabolites to calculate key parameters like elimination half-life, volume of distribution, and clearance. nih.gov The data for 3-carboxy detomidine, such as its high area under the curve (AUC) compared to other metabolites, is a critical input for refining these models. nih.gov
Physiologically Based Pharmacokinetic (PBPK) Models: PBPK models offer a more mechanistic approach by incorporating physiological and anatomical data, such as blood flow, tissue volumes, and drug partition coefficients. nih.gov While complex, these models provide a more realistic representation of drug distribution and elimination. nih.gov To simplify their application in clinical research, minimal PBPK (mPBPK) models have been developed. For detomidine in horses, an mPBPK model consisting of a central blood compartment and two peripheral tissue compartments has been successfully applied. nih.gov These models integrate metabolic clearance as a key parameter, and the data gathered on the formation and elimination of 3-carboxy detomidine are essential for defining the metabolic component of the model.
A significant advantage of PK/PD modeling is the ability to simulate and predict drug and metabolite concentration profiles under various conditions, such as different dosing regimens, that were not directly tested in studies. nih.gov By establishing a robust model based on initial experimental data, including the plasma concentrations of detomidine, 3-hydroxy detomidine, and 3-carboxy detomidine, researchers can simulate the expected concentrations over extended periods. journal-dtt.org
This predictive capability is particularly valuable in the context of drug regulation in performance animals. For example, after administering detomidine, models can predict the time required for the parent drug and its metabolites to fall below a specific detection limit. avma.orgnih.gov Given that 3-carboxy detomidine has a significantly longer half-life than the parent drug, simulations of its concentration profile are critical for establishing appropriate withdrawal times before competition. journal-dtt.org
Development and Characterization of Animal Models for Metabolite Research (e.g., Equine Models)
The horse is the primary and most relevant animal model for studying the metabolism and effects of detomidine, as the drug is widely used in equine veterinary practice. psbr.orgnexgenvetrx.com Numerous preclinical studies utilize equine models to investigate the pharmacokinetics of detomidine and its metabolites. nih.govavma.orgresearchgate.net
The characterization of these models involves controlled administration of detomidine, followed by systematic collection of biological samples. journal-dtt.orgnih.gov
Study Design: Research often employs a crossover design where a group of healthy horses receives the drug through different routes (e.g., intravenous, intramuscular, sublingual) with a washout period between treatments. nih.govavma.org
Sample Collection: Blood samples are typically collected from the jugular vein at numerous time points, ranging from minutes to several days post-administration, to capture the full pharmacokinetic profile of the parent drug and its metabolites. journal-dtt.orgavma.org Urine is also collected to identify and quantify excreted metabolites. nih.govnih.gov
Analysis: Plasma and urine samples are analyzed using sensitive techniques like LC-MS/MS to measure the concentrations of detomidine, 3-hydroxy detomidine, and 3-carboxy detomidine. journal-dtt.orgnih.govavma.org
These equine models have been instrumental in generating the foundational data on detomidine metabolism, confirming that 3-carboxy detomidine is a major and persistent metabolite in this species. nih.govnih.gov Recent advancements also include the development of in vitro models, such as equine skeletal muscle cell lines, which offer an ethical and efficient alternative for studying muscle-specific metabolism and effects, reducing the need for live animal biopsies. thehorse.com
| Compound | Cmax (ng/mL) | t1/2 (h) | AUC0-t (h·ng/mL) | Clearance (mL/h/kg) |
|---|---|---|---|---|
| Detomidine | 234.5 ± 155.9 | 0.52 ± 0.1 | 64.5 ± 13.4 | 60.0 ± 12.0 |
| 3-Hydroxy Detomidine | 6.3 ± 3.6 | 8.5 ± 8.7 | 31.0 ± 12.2 | - |
| 3-Carboxy Detomidine | 1.1 ± 0.6 | 15.1 ± 1.5 | 16.5 ± 4.1 | - |
Investigation of Drug-Drug Interactions and Metabolic Interference (via detomidine/metabolites)
Understanding the potential for drug-drug interactions is a critical aspect of preclinical research. Detomidine and its structural relative, dexmedetomidine, are known to interact with the cytochrome P450 (CYP) enzyme system, the primary pathway for the metabolism of many drugs. dovepress.comnih.govnih.gov
Research in dogs has shown that medetomidine (B1201911) metabolism is principally handled by the CYP3A enzyme, with smaller contributions from CYP2D and CYP2E. nih.gov Since detomidine is structurally similar, it is likely metabolized by similar CYP isoenzymes in the horse. nih.govnih.gov Dexmedetomidine has been identified as a strong inhibitor of CYP450 enzymes. dovepress.comnih.gov This inhibition can lead to metabolic interference, where the co-administration of detomidine with another drug that is a substrate for the same CYP enzyme could result in:
Decreased clearance of the other drug.
Increased plasma concentrations and prolonged effects.
Potential for adverse effects. dovepress.comdrugbank.com
Conversely, the metabolism of detomidine itself could be affected by other drugs that inhibit or induce CYP enzymes. While specific studies on the metabolic interference of 3-carboxy detomidine are limited, the focus remains on the parent drug's metabolism, as this is the rate-limiting step for the formation of its metabolites. Any drug that alters the rate of detomidine's initial hydroxylation would consequently affect the subsequent production of 3-carboxy detomidine.
Biomarker Potential for Detomidine Exposure in Research Settings
In research settings, particularly in forensic science and anti-doping control for performance animals, a reliable biomarker is needed to confirm the administration of a substance long after the parent compound has been cleared from the body. journal-dtt.org Due to its rapid metabolism, detomidine itself is only detectable for a short period. journal-dtt.org
Its metabolites, however, offer a much longer window of detection. Studies have conclusively shown that 3-carboxy detomidine is an excellent biomarker for detomidine exposure. journal-dtt.org Following intravenous administration in horses, 3-carboxy detomidine was consistently detected in plasma for the entire 48-hour experimental period and exhibited a terminal half-life of over 15 hours, significantly longer than that of the parent drug (approximately 0.5 hours). journal-dtt.org Its high area under the curve (AUC) relative to other metabolites further solidifies its status as the major, persistent indicator of detomidine use. nih.gov Therefore, monitoring for 3-carboxy detomidine is considered highly advantageous for detecting detomidine abuse in research and regulatory contexts. journal-dtt.org
| Compound | Matrix | LOQ (ng/mL) | Detection Window |
|---|---|---|---|
| Detomidine | Plasma | 0.05 / 0.5 | < 24 hours / ~8 hours |
| 3-Hydroxy Detomidine | Plasma | 0.1 / 0.2 | < 24 hours / > 48 hours |
| 3-Carboxy Detomidine | Plasma | 0.5 / 0.2 | < 24 hours / > 48 hours |
| Detomidine & Metabolites | Urine | 0.05 - 0.1 | Up to 3 days |
Future Research Directions and Unexplored Avenues for 3 Carboxy Detomidine Methyl Ester
Direct Investigation of Biological Activity and Receptor Binding of the Methyl Ester Form
Currently, there is a significant lack of data concerning the direct biological activity and receptor binding profile of 3-carboxy detomidine (B1200515) methyl ester. The pharmacological activity of detomidine is primarily attributed to its action as a potent and selective α2-adrenergic receptor agonist. wikipedia.orgnih.gov This interaction is responsible for its sedative and analgesic effects. wikipedia.org The metabolism of detomidine proceeds through hydroxylation to form 3-hydroxy detomidine, which is then further oxidized to 3-carboxy detomidine. researchgate.netnih.gov The formation of the methyl ester of this carboxylic acid metabolite raises questions about its own potential for biological activity.
Future research should prioritize in vitro receptor binding assays to determine the affinity of 3-carboxy detomidine methyl ester for various α2-adrenergic receptor subtypes. nih.gov Such studies would clarify whether this metabolite retains any significant agonist or antagonist activity. It is conceivable that the esterification of the carboxyl group could alter the molecule's interaction with the receptor's binding pocket, potentially leading to a different pharmacological profile compared to the parent compound or the carboxylic acid metabolite.
Advanced Methodologies for Characterizing In Vivo Ester Hydrolysis
The metabolic pathway of detomidine to its carboxylic acid metabolite is established, but the specific dynamics of the in vivo hydrolysis of this compound are not well understood. researchgate.netnih.gov It is presumed that endogenous esterases are responsible for the conversion of the methyl ester back to the carboxylic acid. nih.govmdpi.com However, the specific esterases involved, their tissue distribution, and the rate of this hydrolysis are yet to be determined.
Advanced analytical techniques could be employed to investigate this metabolic step. The use of stable isotope-labeled versions of this compound, such as the commercially available 15N2 labeled variant, would be invaluable for in vivo and in vitro metabolic studies. lgcstandards.commedchemexpress.com These labeled compounds would allow for precise tracking and quantification of the ester and its hydrolysis product in biological matrices. Such studies would provide a clearer picture of the pharmacokinetic profile of this metabolite, including its half-life and clearance.
Comprehensive Structure-Activity and Structure-Metabolism Relationship Studies for Detomidine and its Derivatives
A thorough understanding of the structure-activity relationships (SAR) and structure-metabolism relationships (SMR) is fundamental for the design of new molecules with improved properties. For detomidine and its analogs, SAR studies have provided insights into the structural requirements for α2-adrenergic receptor affinity and efficacy. drugdesign.orgpharmacy180.commdpi.com
Future research should extend these studies to include a wider range of derivatives, including various esters of 3-carboxy detomidine. By systematically modifying the ester group (e.g., ethyl, propyl, etc.), researchers could investigate how these changes affect receptor binding and biological activity. This could lead to the identification of prodrugs with altered pharmacokinetic profiles or even compounds with novel pharmacological properties.
Similarly, comprehensive SMR studies would help in understanding how structural modifications influence the metabolic fate of these compounds. For instance, altering the ester group could affect the rate of hydrolysis by different esterases, thereby modulating the duration of action or the metabolic clearance of the compound.
Development of Certified Reference Materials for Research and Regulation
The availability of certified reference materials (CRMs) is essential for ensuring the accuracy and comparability of analytical results in research and regulatory settings. While research-grade this compound and its isotopically labeled form are available from commercial suppliers, the development of a certified reference material would be a significant step forward. lgcstandards.comchembuyersguide.combio-fount.combiomall.in
A CRM for this compound would be of particular importance for forensic and anti-doping laboratories that monitor the use of detomidine in performance animals. The presence of this metabolite could serve as a biomarker for detomidine administration. A CRM would provide a high-purity standard for method validation, calibration, and quality control, ensuring the reliability of analytical data.
Exploration of Novel Synthetic Routes and Derivatizations for Research Probes
The development of novel synthetic routes and the derivatization of this compound can open up new avenues for research. While the synthesis of detomidine itself is well-established, exploring more efficient and versatile methods for the synthesis of its metabolites and their derivatives is a worthwhile endeavor.
Furthermore, the chemical structure of this compound lends itself to various derivatizations to create valuable research probes. For example, attaching fluorescent tags or photoaffinity labels to the molecule could enable the visualization of its distribution in tissues and cells, and help in identifying its binding partners. These research probes would be instrumental in elucidating the molecular mechanisms of action and the metabolic pathways of detomidine and its derivatives.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-Carboxy Detomidine Methyl Ester to maximize yield and purity?
- Methodological Answer : Utilize experimental design frameworks like the Taguchi method to systematically evaluate critical parameters (e.g., catalyst concentration, molar ratios, reaction temperature). For instance, orthogonal arrays (L9) can reduce the number of trials while identifying optimal conditions, as demonstrated in methyl ester synthesis optimization studies . Statistical tools like signal-to-noise (S/N) ratios and ANOVA help prioritize influential factors (e.g., catalyst concentration contributed 77.6% to yield variance in rapeseed methyl ester production) . Validate optimized conditions via triplicate trials to ensure reproducibility.
Q. What characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Combine analytical methods such as:
- Gas Chromatography (GC) : Quantify purity and identify byproducts using flame ionization detectors and capillary columns (e.g., HP-Innowax for fatty acid methyl esters) .
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via proton and carbon-13 spectra.
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Detect functional groups (e.g., ester, carboxylate).
Ensure detailed documentation of instrument parameters (e.g., column type, temperature ramps) and chemical sources (manufacturer, purity) for reproducibility .
Advanced Research Questions
Q. How can mixed-methods approaches resolve contradictions in pharmacokinetic data for this compound?
- Methodological Answer : Design a mixed-methods study integrating:
- Quantitative Component : Controlled in vitro assays (e.g., enzyme inhibition kinetics) to measure dose-response relationships.
- Qualitative Component : Systematic literature reviews to contextualize discrepancies (e.g., species-specific metabolic variations).
Cross-validate findings using triangulation, as recommended in mixed-methods guidelines . For example, conflicting bioavailability data might arise from differences in experimental models (e.g., cell lines vs. animal studies); meta-regression can identify confounding variables (e.g., pH, solvent polarity) .
Q. What experimental strategies mitigate batch-to-batch variability in this compound production?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Risk Assessment : Use Ishikawa diagrams to identify variability sources (e.g., raw material purity, stirring efficiency).
- Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., in-line FTIR) to adjust parameters dynamically .
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to model interactions between critical process parameters (CPPs) and critical quality attributes (CQAs) .
Q. How should researchers address contradictory findings in the pharmacological activity of this compound across different experimental models?
- Methodological Answer : Conduct sensitivity analyses to evaluate model-specific factors:
- In Silico Modeling : Compare binding affinities across species homologs (e.g., human vs. murine receptors).
- Dose-Response Meta-Analysis : Pool data from heterogeneous studies while adjusting for covariates (e.g., administration route, solvent carriers) .
- Mechanistic Studies : Use knockout models or selective inhibitors to isolate pathways (e.g., NADPH oxidase involvement in vascular responses, as seen in methyl ester studies) .
Q. What methodological strategies are recommended for integrating multi-omics data in studies investigating the systemic effects of this compound?
- Methodological Answer : Adopt a systems biology framework:
- Transcriptomics/Proteomics : Pair RNA-seq with LC-MS/MS to link gene expression changes to protein-level effects.
- Network Pharmacology : Use tools like STRING or KEGG to map compound-target-pathway interactions.
- Data Integration : Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins influenced by the compound . Validate findings using orthogonal assays (e.g., siRNA knockdowns) .
Methodological Considerations for Data Reporting
- Replication : Conduct triplicate trials under standardized conditions (e.g., 60°C, 1.5 wt% catalyst) .
- Statistical Rigor : Report effect sizes, confidence intervals, and p-values adjusted for multiple comparisons.
- Ethical Compliance : Adhere to safety protocols (e.g., PPE for handling reactive intermediates) and declare conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
